molecular formula C10H15N3O2 B2588395 Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate CAS No. 2091166-30-0

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate

Cat. No. B2588395
CAS RN: 2091166-30-0
M. Wt: 209.249
InChI Key: CZYZDNUFFGQMAC-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the CAS Number: 91476-82-3 . It has a molecular weight of 195.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Fluorescent Properties

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a structurally related compound, has been synthesized and found to have unique reactivity. It has been used for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, the pyrazolo[1,5-a]pyrimidine derivative exhibited novel fluorescent properties, potentially useful as a fluorophore due to its binding sites and strong fluorescence intensity, surpassing its methyl analogue (Wu et al., 2006).

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry has utilized related compounds to synthesize various derivatives. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic derivatives, demonstrating the versatility of similar structures in creating diverse chemical entities (Harb et al., 1989).

Antimicrobial and Anticancer Activities

A study focusing on 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, which are structurally analogous, found that certain derivatives exhibit immunomodulatory and anticancer activities. They showed significant inhibition of LPS-stimulated NO generation from murine macrophages and cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2009).

Green Chemistry Approaches

In a study exploring green chemistry methods, novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized using microwave irradiation. This approach signifies the importance of environmentally friendly techniques in synthesizing compounds related to Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate (Jyothi & Madhavi, 2019).

Safety And Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H332-H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZDNUFFGQMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate

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